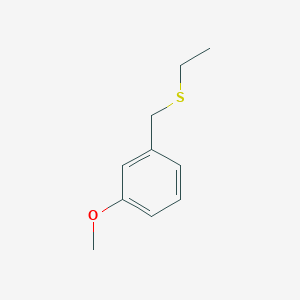

Ethyl 3-methoxybenzyl sulfide

Description

Contextualization within Organosulfur Chemistry

Organosulfur compounds, organic molecules containing at least one carbon-sulfur bond, are ubiquitous in nature and play a significant role in many chemical and biochemical processes. ebi.ac.ukunifi.it This class of compounds is diverse, with sulfur existing in various oxidation states. libretexts.org Ethyl 3-methoxybenzyl sulfide (B99878) belongs to the thioether (or sulfide) subclass of organosulfur compounds, which are characterized by a C-S-C functional group. libretexts.orglibretexts.org Thioethers are the sulfur analogs of ethers, where a sulfur atom replaces the oxygen atom. libretexts.orglibretexts.org This substitution leads to distinct chemical properties; for instance, thioethers are generally less volatile, have higher melting points, and are less hydrophilic than their ether counterparts due to the greater polarizability of the divalent sulfur atom. libretexts.org The C-S-C bond in thioethers is angular, with a bond angle approaching 90 degrees, and the C-S bonds are approximately 180 pm in length. libretexts.org

The study of organosulfur compounds like ethyl 3-methoxybenzyl sulfide is a cornerstone of modern synthetic organic chemistry, with significant efforts directed towards the development of new methods for creating carbon-sulfur bonds. acs.org These compounds are not only valuable as products themselves but also serve as crucial intermediates in the synthesis of more complex molecules. unifi.itarkat-usa.org

Significance in Synthetic Organic Chemistry and Chemical Research

The importance of this compound in synthetic organic chemistry is primarily demonstrated through its role as a product in the development of novel synthetic methods for thioethers. Thioethers are valuable intermediates in many areas of organic and medicinal chemistry. arkat-usa.org The development of efficient and practical approaches for their synthesis, particularly methods that avoid the use of malodorous thiols, is an active area of research. arkat-usa.org

One notable synthesis of this compound, referred to as ethyl(3-methoxybenzyl)sulfane, involves the use of xanthates as thiol-free reagents. mdpi.com This method provides an expedient route to unsymmetrical sulfides. mdpi.com Another general approach to synthesizing benzyl (B1604629) thioethers involves the reaction of benzyl halides with thiourea, which also circumvents the direct handling of thiols. arkat-usa.org The successful synthesis of compounds like this compound validates these synthetic strategies, showcasing their applicability to substrates with various functional groups. arkat-usa.orgmdpi.com

Table 1: Synthesis and Spectroscopic Data for this compound

| Synthesis Method | Reagents | Yield | Spectroscopic Data (¹H NMR) | Reference |

|---|---|---|---|---|

| Sulfuration using Xanthates | 3-methoxybenzyl chloride, Potassium O-ethyl dithiocarbonate | 80% | δ 7.22 (t, J = 7.8 Hz, 1H), 6.94–6.85 (m, 2H), 6.82–6.76 (m, 1H), 3.81 (s, 3H), 3.70 (s, 2H), 2.50 (q, J = 7.4 Hz, 2H), 1.25 (t, J = 7.4 Hz, 3H) | mdpi.com |

| One-pot from Benzyl Halide and Thiourea | 3-methoxybenzyl halide, thiourea, ethyl halide | 85% | Not explicitly provided for this specific combination, but the general method is high-yielding. | arkat-usa.org |

Structural Relationship to Related Thioethers and Sulfides

This compound is structurally defined by a central sulfur atom bonded to an ethyl group and a 3-methoxybenzyl group. Its chemical name, ethyl(3-methoxybenzyl)sulfane, reflects this connectivity. mdpi.com As a thioether, it shares the characteristic C-S-C linkage. libretexts.org

It is closely related to a variety of other thioethers:

Symmetrical and Unsymmetrical Benzyl Thioethers: It is an unsymmetrical benzyl thioether. Related symmetrical compounds would have two identical benzyl groups attached to the sulfur, such as bis(3-methoxybenzyl) sulfide. arkat-usa.org Other unsymmetrical variations could involve different substituents on the benzyl ring or different alkyl groups. arkat-usa.org

Thioanisole (B89551): A simpler related aromatic sulfide is thioanisole (methyl phenyl sulfide), where a methyl group and an unsubstituted phenyl group are bonded to the sulfur atom. libretexts.org

Aryl and Alkyl Sulfides: More broadly, it is a member of the large family of aryl and alkyl sulfides, which includes compounds with various aromatic and aliphatic groups attached to the sulfur. mdpi.com The electronic nature of these groups, whether electron-donating or electron-withdrawing, can influence the reactivity of the sulfide. cmu.edu For example, the methoxy (B1213986) group on the benzene (B151609) ring in this compound is an electron-donating group. mdpi.com

The oxidation of the sulfur atom in this compound would lead to the corresponding sulfoxide (B87167) and then sulfone, which are other important classes of organosulfur compounds. mdpi.commasterorganicchemistry.com

Structure

3D Structure

Properties

IUPAC Name |

1-(ethylsulfanylmethyl)-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-3-12-8-9-5-4-6-10(7-9)11-2/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVMCBHRQKYARJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for Ethyl 3-Methoxybenzyl Sulfide (B99878)

Direct synthesis of Ethyl 3-methoxybenzyl sulfide involves the formation of a thioether linkage between an ethyl group and a 3-methoxybenzyl group. This can be achieved through various strategic disconnections of the C-S bond.

The most traditional and widely employed method for thioether synthesis is the nucleophilic substitution (SN2) reaction. acsgcipr.orgmasterorganicchemistry.com This pathway typically involves the reaction of a sulfur-based nucleophile, such as a thiolate, with a carbon-based electrophile. For the synthesis of this compound, two primary routes exist:

Route A: Reaction of 3-methoxybenzyl halide (e.g., chloride or bromide) with sodium ethanethiolate.

Route B: Reaction of ethyl halide with the sodium salt of 3-methoxybenzyl mercaptan.

These reactions are analogous to the well-known Williamson ether synthesis and proceed via an SN2 mechanism, resulting in the formation of the thioether and a salt byproduct. masterorganicchemistry.com The choice of route often depends on the availability and reactivity of the starting materials. Generally, primary benzylic halides are excellent substrates for SN2 reactions.

Another conventional approach involves the condensation of a thiol with an organic halide under strongly basic conditions. nih.gov However, due to the toxicity of many alkyl halides, alternative methods are often sought. nih.gov

The table below summarizes typical reactants for conventional thioether synthesis.

| Nucleophile (Thiolate Source) | Electrophile (Alkylating Agent) | Product | Byproduct |

| Sodium ethanethiolate | 3-Methoxybenzyl chloride | This compound | Sodium chloride |

| Sodium 3-methoxybenzylthiolate | Ethyl bromide | This compound | Sodium bromide |

Recent research has focused on developing more sustainable and efficient methods for thioether synthesis, moving away from the limitations of traditional approaches.

The development of metal-free coupling reactions is a significant area of research, aiming to reduce harmful metal waste generated by traditional coupling methods. nih.gov One such approach involves the direct reaction of alcohols with thiols. This method is considered "greener" as the only byproduct is water. nih.gov The activation of the alcohol is necessary, and this can be achieved using various reagents. For instance, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been shown to be effective for the preparation of thioethers from various thiols and benzylic alcohols in excellent yields under solvent-free conditions. nih.govd-nb.info

Another innovative metal-free approach utilizes xanthates as odorless and stable thiol surrogates. mdpi.com This method involves the nucleophilic substitution of alkyl or aryl halides with potassium xanthates (ROCS2K) under transition-metal-free and base-free conditions to generate thioether derivatives. mdpi.com

Phase transfer catalysis (PTC) offers an efficient method for synthesizing thioethers by facilitating the reaction between reactants in a biphasic system. tandfonline.com This technique is particularly useful for the reaction of a thiophenoxide ion with an activated aromatic ring to form aryl thioethers. tandfonline.com In a typical PTC setup for thioester synthesis, a biphasic system of aqueous sodium hydroxide and an organic solvent like dichloromethane is used in the presence of a phase transfer catalyst such as tetrabutylammonium chloride. tandfonline.com This methodology can be adapted for the synthesis of alkyl aryl thioethers.

Transition-metal catalysis also represents a major strategy for forming C-S bonds, especially for aryl-substituted thioethers. thieme-connect.comthieme-connect.de Metals like palladium, copper, and nickel are commonly used to catalyze the cross-coupling of aryl halides with thiols. thieme-connect.com Recent advancements have focused on developing more efficient and sustainable catalysts, including copper single-atom catalysts that show excellent resistance to thiol poisoning and high recyclability. whiterose.ac.uk

The following table details examples of catalytic systems used in thioether synthesis.

| Catalyst System | Reactant 1 | Reactant 2 | Conditions | Product Type |

| Tetrabutylammonium chloride | Thiophenol | Acyl chloride | 10% aq. NaOH / CH2Cl2, 0°C | Thioester |

| Ni(dppbz)Br2 | Aryl bromide | Arenethiolate | 200°C, glycol | Diaryl thioether |

| Copper Single-Atom Catalyst | Aryl halide | Thiol | Mild conditions | Aryl thioether |

Solvent-free reactions are an environmentally friendly alternative for organic synthesis. tandfonline.com These methods, often combined with microwave irradiation, can lead to higher yields and shorter reaction times. tandfonline.com A catalyst-free and solvent-free approach for the synthesis of allylic thioethers directly from allylic alcohols and thiols under microwave irradiation has been reported, showcasing the potential of these green chemistry principles. tandfonline.com

Furthermore, the use of amorphous solid acid catalysts, such as silica-alumina, has been shown to be highly effective for the synthesis of thioethers from alcohols and thiols under solvent-free conditions, achieving yields up to 99%. nih.govd-nb.info

Novel Synthetic Protocols and Methodological Advancements

Synthesis of Methoxybenzyl Sulfide Analogues and Derivatives

The synthetic methodologies described above are broadly applicable to the synthesis of a wide range of methoxybenzyl sulfide analogues and derivatives. For instance, the reaction of 1-(4-methoxyphenyl)ethanol with benzyl (B1604629) mercaptan in the presence of a solid acid catalyst yields the corresponding thioether. d-nb.info

The synthesis of various benzyl sulfide derivatives has been reported through C-S coupling reactions. organic-chemistry.org For example, TAPC efficiently catalyzes the reaction of benzylic alcohols with a variety of aryl, heteroaryl, and alkyl thiols to produce thioethers. organic-chemistry.org

The table below provides examples of synthesized methoxybenzyl derivatives and analogues found in the literature.

| Methoxybenzyl-containing Reactant | Coupling Partner | Synthetic Method | Resulting Derivative/Analogue |

| 1-(4-Methoxyphenyl)ethanol | Benzyl mercaptan | Solid acid catalysis | 1-(4-Methoxyphenyl)ethyl(benzyl)sulfane |

| 4-Methoxybenzaldehyde | Amine, then NaBH4 | Reductive amination | N-(4-methoxybenzyl) amine derivatives |

| 4-Methoxybenzyl alcohol | Carboxylic acid | Esterification | 4-Methoxybenzyl esters |

| N-(3-methoxybenzal)-3-methoxy-4,5-methylenedioxyphenethylamine | H2, Raney nickel | Catalytic hydrogenation | N-(3-methoxybenzyl)-3-methoxy-4,5-methylenedioxyphenethylamine |

Alkyl/Aryl Sulfide Formation

The formation of the thioether (sulfide) linkage is central to the synthesis of the target compound. The most common approaches involve the nucleophilic substitution reaction between a sulfur-based nucleophile and an alkyl electrophile.

One of the most direct methods for synthesizing unsymmetrical sulfides like this compound is analogous to the Williamson ether synthesis. This involves the reaction of a thiolate with an alkyl halide. For instance, 3-methoxybenzyl mercaptan can be deprotonated with a suitable base, such as sodium hydride, to form the corresponding sodium thiolate. This thiolate then acts as a potent nucleophile, displacing a halide from an ethyl halide (e.g., ethyl bromide) in a classic SN2 reaction to yield the final product. masterorganicchemistry.comchemistrysteps.com

A highly efficient one-pot procedure avoids the isolation of malodorous thiols. In this method, a benzyl halide, such as 3-methoxybenzyl chloride, is reacted with thiourea to form an intermediate isothiuronium salt. This salt is then hydrolyzed in situ with a base to generate the thiolate nucleophile. The subsequent addition of a second electrophile, like an ethyl halide, to the reaction mixture results in the formation of the unsymmetrical sulfide in high yield. This method is advantageous as it avoids the handling of volatile and odorous thiol intermediates.

| Method | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Thiolate Alkylation | 3-Methoxybenzyl mercaptan | Ethyl bromide | 1. Strong base (e.g., NaH) to form thiolate 2. SN2 reaction | Unsymmetrical Sulfide | masterorganicchemistry.com |

| One-Pot Thiourea Method | 3-Methoxybenzyl chloride | Ethyl bromide | 1. Thiourea 2. Base (for in situ hydrolysis) | Unsymmetrical Sulfide | |

| Acid-Catalyzed Alcohol Thiolation | 3-Methoxybenzyl alcohol | Ethanethiol | Solid acid catalyst (e.g., Silica Alumina) | Unsymmetrical Sulfide |

Heterocycle Incorporation Strategies (e.g., Triazole, Pyridazinone, Thiourea, Thiophene)

The 3-methoxybenzyl sulfide moiety can be incorporated into various heterocyclic systems, which are significant scaffolds in medicinal chemistry.

Thiourea: Thiourea serves as a crucial reagent for converting alkyl halides or alcohols into thiols, which are versatile precursors for sulfide synthesis and heterocycle formation. chemistrysteps.com The reaction of an alkyl halide with thiourea yields an alkylisothiouronium salt, which can be subsequently hydrolyzed under basic conditions to furnish the corresponding thiol. chemistrysteps.com This strategy provides a reliable pathway to intermediates like 3-methoxybenzyl mercaptan, essential for further synthetic elaborations.

Triazole: The 3-methoxybenzyl sulfide group can be appended to a triazole ring system. For example, research has demonstrated the synthesis of C3,N4-substituted triazole derivatives that contain a N4-(2-((4-methoxybenzyl)thio)phenyl) group. researchgate.net In a related multi-component reaction, triazole disulfides can be formed through a copper(I)-catalyzed cycloaddition of azides, alkynes, and a disulfide electrophile, showcasing a method to incorporate a sulfur linkage directly during the formation of the heterocyclic ring. beilstein-journals.org

Pyridazinone: The synthesis of pyridazinone derivatives containing a sulfur linkage can be achieved through various routes. One approach involves using phosphorus pentasulfide (P₄S₁₀) as a thionating agent to convert a pyridazin-3(2H)-one to the corresponding pyridazinethione. researchgate.net This thione can then be S-alkylated to introduce the desired alkyl group. An alternative strategy involves the reaction of 6-aminopyridazine-3-thiol with other reagents, utilizing the existing thiol group as a handle for further functionalization. flinders.edu.au For instance, 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone has been synthesized via Friedel-Crafts acylation followed by cyclization with hydrazine hydrate, demonstrating the construction of a closely related core structure. scispace.com

Thiophene: Thiophenes can be synthesized through methods that could incorporate a benzyl sulfide moiety. The Gewald reaction, for instance, involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base to produce 2-aminothiophenes. derpharmachemica.com Another powerful method is the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.com More modern approaches include the electrophilic sulfur-mediated cyclization of alkynylthioanisoles to form substituted benzo[b]thiophenes. nih.gov

| Heterocycle | Strategy | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Triazole | Attachment of a pre-formed sulfide moiety | 2-((4-methoxybenzyl)thio)aniline | researchgate.net |

| Pyridazinone | Thionation followed by S-alkylation | Phosphorus pentasulfide (P₄S₁₀) | researchgate.net |

| Thiourea | Thiol synthesis from alkyl halide | Thiourea, Base | chemistrysteps.com |

| Thiophene | Gewald Aminothiophene Synthesis | Ketone, α-cyanoester, Elemental Sulfur | derpharmachemica.com |

Dithiocarbamate Synthesis Methodologies

Dithiocarbamates are structurally related to sulfides and are synthesized through well-established methods. A common and highly efficient approach is a one-pot, three-component reaction involving an amine, carbon disulfide (CS₂), and an alkyl halide. For the synthesis of S-(3-methoxybenzyl) dithiocarbamates, a primary or secondary amine would first react with carbon disulfide under basic conditions to form a dithiocarbamate salt. This salt then acts as a nucleophile, reacting with an electrophile like 3-methoxybenzyl chloride to yield the final product. This methodology is versatile and can be performed under solvent-free conditions, making it an atom-economical process.

Sulfur-Based Leaving Group Strategies

While neutral thioethers are generally poor leaving groups due to the basicity of the corresponding thiolate, they can be converted into excellent leaving groups through activation. This is typically achieved by converting the sulfide into a sulfonium salt. For example, the reaction of a thioether with an alkyl halide (e.g., methyl iodide) produces a trialkylsulfonium salt. flinders.edu.au The positively charged sulfur atom in the sulfonium salt is highly electron-withdrawing, making the dialkyl sulfide moiety a very good leaving group, which can be displaced by a wide range of nucleophiles in an SN2 reaction. This strategy is exploited in biological systems, where S-adenosylmethionine acts as a methylating agent, transferring a methyl group to a nucleophile with the departure of a neutral sulfide.

Precursor Synthesis and Functionalization for Methoxybenzyl Moieties

The synthesis of this compound relies on the availability of suitably functionalized precursors, namely 3-methoxybenzyl halides and alcohols.

Synthesis of 3-Methoxybenzyl Halides

3-Methoxybenzyl halides, particularly 3-methoxybenzyl chloride, are key electrophilic precursors. A standard and widely used method for their preparation is the chlorination of 3-methoxybenzyl alcohol. This conversion is typically achieved using thionyl chloride (SOCl₂) in a suitable solvent like dichloromethane. The reaction often includes a base, such as triethylamine, to neutralize the HCl generated as a byproduct. masterorganicchemistry.comgoogle.com This method provides a clean and efficient route to the desired benzyl chloride, which can be used directly in subsequent nucleophilic substitution reactions.

Synthesis of 3-Methoxybenzyl Alcohols

The primary precursor, 3-methoxybenzyl alcohol, can be synthesized via the reduction of commercially available 3-methoxybenzaldehyde or 3-methoxybenzoic acid. A common laboratory-scale method involves the reduction of 3-methoxybenzoic acid with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran. organic-chemistry.org Alternatively, 3-methoxybenzaldehyde can be reduced to the corresponding alcohol using milder reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent, or through catalytic hydrogenation using catalysts such as Raney nickel. nih.gov

| Target Precursor | Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Methoxybenzyl Chloride | 3-Methoxybenzyl alcohol | Thionyl chloride (SOCl₂), Triethylamine | Chlorination | masterorganicchemistry.comgoogle.com |

| 3-Methoxybenzyl Alcohol | 3-Methoxybenzoic acid | Lithium aluminum hydride (LiAlH₄) | Reduction | organic-chemistry.org |

| 3-Methoxybenzyl Alcohol | 3-Methoxybenzaldehyde | Sodium borohydride (NaBH₄) or Raney Nickel/H₂ | Reduction | nih.gov |

Formation of Methyl(methoxybenzyl)sulfane

The synthesis of methyl (3-methoxybenzyl) sulfide, a thioether, is typically achieved through a nucleophilic substitution reaction, a common and versatile method for forming carbon-sulfur bonds. This strategy generally involves the reaction of an electrophilic benzyl species with a sulfur-containing nucleophile. A prevalent and effective pathway is the reaction of 3-methoxybenzyl chloride with a methylthiolate salt, such as sodium thiomethoxide.

Stage 1: Synthesis of 3-Methoxybenzyl Chloride

The precursor, 3-methoxybenzyl chloride, is not typically synthesized from the corresponding benzyl alcohol in a single step but rather from more readily available starting materials. A common industrial route begins with the methylation of 3-hydroxybenzaldehyde to produce 3-methoxybenzaldehyde google.com. This intermediate is then reduced to 3-methoxybenzyl alcohol google.comgoogle.com. Several reducing agents can be employed for this transformation, including potassium borohydride or catalytic hydrogenation with reagents like Raney nickel google.comgoogle.com.

The final step in this stage is the conversion of 3-methoxybenzyl alcohol to 3-methoxybenzyl chloride. This is an essential activation step, transforming the hydroxyl group into a good leaving group (chloride). This conversion is efficiently carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid google.comchemicalbook.comchemicalbook.com. The reaction with thionyl chloride is often performed in a solvent like dichloromethane, sometimes with a base like triethylamine to neutralize the HCl byproduct chemicalbook.comchemicalbook.com.

Stage 2: Formation of Methyl (3-methoxybenzyl) sulfide

With the activated precursor in hand, the formation of the thioether bond is accomplished. 3-Methoxybenzyl chloride is treated with a strong nucleophile like sodium thiomethoxide (NaSMe). This salt is typically prepared by reacting methanethiol (CH₃SH) with a strong base like sodium hydroxide. The subsequent reaction is a standard Sₙ2 (bimolecular nucleophilic substitution) process. The thiomethoxide anion attacks the benzylic carbon of 3-methoxybenzyl chloride, displacing the chloride ion and forming the desired methyl (3-methoxybenzyl) sulfide. This reaction is generally carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to facilitate the substitution sigmaaldrich.com.

The following table summarizes a representative synthetic scheme for this transformation.

Table 1: Synthetic Scheme for Methyl (3-methoxybenzyl) sulfide

| Step | Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 3-Methoxybenzyl alcohol | Thionyl chloride (SOCl₂), Triethylamine | 3-Methoxybenzyl chloride | Chlorination |

| 2 | 3-Methoxybenzyl chloride | Sodium thiomethoxide (NaSMe) | Methyl (3-methoxybenzyl) sulfide | Nucleophilic Substitution (Sₙ2) |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic and Electrophilic Reactions of the Sulfide (B99878) Moiety

The sulfur atom in Ethyl 3-methoxybenzyl sulfide is nucleophilic due to its available lone pairs of electrons. It can react with electrophiles, but it can also be the site of nucleophilic attack under certain conditions, particularly when activated.

Nucleophilic Substitution Reactions at Sulfur

While less common than reactions where the sulfur acts as a nucleophile, nucleophilic substitution can occur at the sulfur atom of sulfides, especially when it is part of a suitable leaving group. In the context of benzylic sulfides, research has shown that the sulfur atom can act as an electrophilic center. For instance, a method for synthesizing benzyl (B1604629) sulfides involves the reaction between benzyl Grignard reagents and phosphinic acid thioesters. rsc.orgrsc.org In this reaction, the benzyl nucleophile attacks the sulfur atom, displacing the phosphinic acid moiety. rsc.org This demonstrates an ambident electrophilicity in molecules with a phosphorus-sulfur bond, where Grignard reagents can attack either the phosphorus or the sulfur atom. rsc.org The reaction with benzyl Grignard reagents specifically leads to S-benzylation, indicating a direct nucleophilic substitution at the sulfur atom. rsc.orgrsc.org

This type of reactivity highlights that the sulfur in a benzylic sulfide like this compound, if bonded to a good leaving group, could be susceptible to attack by strong nucleophiles, leading to the displacement of the ethyl or the 3-methoxybenzyl group, although this is not a typical reaction pathway for simple thioethers.

Oxidative Transformations to Sulfoxides and Sulfones

The oxidation of the sulfide moiety is one of the most fundamental transformations for compounds like this compound. This process is sequential, first converting the sulfide to the corresponding sulfoxide (B87167) (Ethyl 3-methoxybenzyl sulfoxide) and then, upon further oxidation, to the sulfone (Ethyl 3-methoxybenzyl sulfone). researchgate.netresearchgate.net A wide array of oxidizing agents can achieve this transformation, and the selectivity for the sulfoxide over the sulfone is a key challenge that often depends on the choice of reagent and the control of reaction conditions such as temperature and stoichiometry. nih.gov

The selective oxidation of sulfides to sulfoxides is of significant interest as sulfoxides are important intermediates in organic synthesis. sid.ir Over-oxidation to the sulfone is a common side reaction. researchgate.netnih.gov Many methods have been developed to achieve high selectivity, often employing "green" oxidants like hydrogen peroxide. nih.govorganic-chemistry.org

| Oxidizing Agent | Typical Product | General Conditions | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Often requires a catalyst (e.g., metal catalysts) or specific solvents (e.g., glacial acetic acid) for selectivity. | nih.govorganic-chemistry.org |

| Sodium Periodate (NaIO₄) | Sulfoxide | Generally selective for sulfoxide formation under mild conditions. | acs.org |

| Sodium Bromate (NaBrO₃) / NH₄Cl | Sulfoxide | Aqueous acetonitrile, mild conditions. | sid.ir |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry dependent; 1 equivalent for sulfoxide, >2 equivalents for sulfone. | researchgate.net |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidizing agent, typically leads to the sulfone. | organic-chemistry.org |

The oxidation of sulfides by peroxides, such as hydrogen peroxide (H₂O₂), is understood to proceed via a one-step oxygen-transfer mechanism. researchgate.net This involves an electrophilic attack by the peroxide oxygen on the nucleophilic sulfur atom. nih.gov Computational studies on the oxidation of dimethyl sulfide by H₂O₂ in aqueous solution suggest that the primary reaction coordinates are the simultaneous breaking of the O-O bond in the peroxide and the formation of the S-O bond. nih.govresearchgate.net The presence of water molecules is crucial, as they stabilize the charge separation in the transition state through hydrogen bonding. nih.govresearchgate.net

Similarly, the oxidation of sulfides with periodates is also proposed to occur through an oxygen transfer mechanism. researchgate.net The reaction is believed to involve the nucleophilic attack of the sulfide on one of the oxygen atoms of the periodate ion. researchgate.net This general mechanism of nucleophilic attack by sulfur on an electrophilic oxygen source is a common feature for many sulfide oxidation reactions.

Photosensitized oxidation provides an alternative pathway for converting sulfides to sulfoxides. This process typically involves the generation of singlet oxygen (¹O₂) as the active oxidant. rsc.org A photosensitizer, upon absorption of light, is excited to a triplet state, which can then transfer its energy to ground-state triplet oxygen (³O₂) to produce highly reactive singlet oxygen.

The singlet oxygen then reacts with the sulfide. For many sulfides, the quenching of singlet oxygen is primarily a physical process, but a chemical reaction leading to the sulfoxide also occurs. rsc.org The mechanism involves the initial formation of a persulfoxide intermediate, which can then be converted to the sulfoxide. rsc.org The efficiency of this chemical reaction can be low for sulfides that are poor nucleophiles, as this limits the oxygen transfer from electrophilic intermediates. rsc.org For a compound like this compound, the sulfur atom is expected to be sufficiently nucleophilic to react with singlet oxygen, leading to the formation of Ethyl 3-methoxybenzyl sulfoxide.

Pummerer-Type Rearrangements and Related Reactions

The Pummerer rearrangement is a characteristic reaction of sulfoxides that possess at least one α-hydrogen. organicreactions.orgchem-station.com The reaction transforms a sulfoxide into an α-acyloxy thioether in the presence of an activating agent, typically an acid anhydride like acetic anhydride. chem-station.comwikipedia.org For Ethyl 3-methoxybenzyl sulfoxide (the oxidized form of this compound), both the methylene protons of the ethyl group and the benzylic protons are available for this rearrangement.

The general mechanism begins with the acylation of the sulfoxide oxygen by the anhydride, forming a sulfonium species. wikipedia.orgchemeurope.com This intermediate is highly electrophilic.

The classical Pummerer reaction proceeds after the initial acylation of the sulfoxide. A base, typically the acetate anion byproduct, abstracts an α-proton, leading to the formation of a thionium ion intermediate via an elimination step. chemeurope.comsemanticscholar.org This highly electrophilic thionium ion is then trapped by a nucleophile (acetate), resulting in the final α-acyloxy sulfide product. wikipedia.orgchemeurope.com In the case of Ethyl 3-methoxybenzyl sulfoxide, abstraction of a benzylic proton would be favored due to the stability of the resulting benzylic thionium ion.

The interrupted Pummerer reaction occurs when the initial activated sulfonium intermediate is trapped by a nucleophile directly at the sulfur atom before α-proton abstraction can occur. semanticscholar.orgbath.ac.uk This pathway competes with the classical Pummerer reaction and is favored in the presence of a sufficiently potent nucleophile. bath.ac.uk This "interruption" prevents the formation of the thionium ion and instead leads to the formation of a new sulfonium salt. bath.ac.ukmanchester.ac.uk This reaction has been developed into a catalytic manifold for carbon-carbon bond formation, where the sulfoxide acts as a catalyst to couple two nucleophiles. manchester.ac.uk For Ethyl 3-methoxybenzyl sulfoxide, treatment with an activator like trifluoroacetic anhydride in the presence of a nucleophilic arene could lead to the formation of an aryl(ethyl)(3-methoxybenzyl)sulfonium salt via the interrupted pathway. bath.ac.uk

| Feature | Classical Pummerer Reaction | Interrupted Pummerer Reaction |

|---|---|---|

| Key Intermediate | Thionium ion (formed after α-deprotonation) | Acyloxysulfonium salt (initial activated species) |

| Fate of Intermediate | Trapped by a nucleophile at the α-carbon. | Trapped by a nucleophile at the sulfur atom. |

| Requirement | Sulfoxide must have an α-hydrogen. | Presence of a competent external nucleophile. |

| Typical Product | α-Acyloxy sulfide | A new sulfonium salt |

| Reference | wikipedia.orgchemeurope.com | semanticscholar.orgbath.ac.ukmanchester.ac.uk |

Vinylogous Pummerer Reactions

The Pummerer reaction is a characteristic transformation of sulfoxides bearing at least one α-hydrogen, which, upon activation with an acylating agent like acetic anhydride, rearrange to form an α-acyloxy thioether. wikipedia.org The vinylogous Pummerer reaction is an extension of this process, occurring in activated vinyl sulfoxides. semanticscholar.org In this variant, deprotonation and subsequent nucleophilic attack happen at the γ-position relative to the sulfoxide group. semanticscholar.org

A review of the literature did not yield specific studies or data on the participation of this compound or its corresponding sulfoxide in vinylogous Pummerer reactions. Research in this area tends to focus on α,β-unsaturated sulfoxides, which are the requisite substrates for this type of transformation. semanticscholar.org For this compound to undergo a vinylogous Pummerer reaction, it would first need to be transformed into a suitable vinyl sulfoxide precursor, and no such studies involving this specific compound have been documented.

Reactions Involving the Aromatic Ring

The sulfoxide group can serve as a directing group in the functionalization of aromatic rings. In a process sometimes referred to as the "aromatic Pummerer reaction," activation of an aryl sulfoxide can lead to nucleophilic substitution at the ortho- or para-positions of the aromatic ring. semanticscholar.org This method allows for the introduction of various functionalities onto the arene. For instance, treatment of aryl sulfoxides with activating agents can generate an intermediate that directs a nucleophile to a specific position on the aromatic ring. nih.gov

Despite the existence of this general methodology for aryl sulfoxides, no specific examples or research detailing the functionalization of the 3-methoxyphenyl ring of this compound via its activated sulfoxide were found.

Reaction Mechanisms and Kinetics

Transition state analysis is a critical tool, often employing computational chemistry, to elucidate the detailed pathway of a chemical reaction, including the geometry and energy of the highest-energy state along the reaction coordinate. For reactions involving sulfoxides, such as the Pummerer rearrangement or oxidations, computational studies have been performed on model compounds to understand the mechanism. For instance, studies on benzyl methyl sulfoxides have explored the transition states to differentiate between potential ylide and E2 pathways in the Pummerer reaction. cdnsciencepub.com

However, a specific transition state analysis for reactions involving this compound is not available in published literature. Such an analysis would be necessary to precisely map the energy profile and determine the structure of transition states for its reactions.

No kinetic studies specifically measuring reaction rates, determining rate laws, or identifying the rate-determining steps for reactions of this compound could be located.

Radical reactions are a significant class of transformations in organosulfur chemistry. Aryl sulfides can be synthesized through radical-radical cross-coupling of electron-rich arenes under photoredox catalysis. beilstein-journals.org Furthermore, sulfides can react with radicals, such as the hydroxyl radical, through mechanisms that may involve electron transfer to form a radical cation or addition to the sulfur atom or the aromatic ring. acs.org The specific pathway often depends on the substituents present on the aryl sulfide. acs.org

While these radical-mediated processes are well-documented for general and other specific sulfides, there is no available research that specifically investigates the behavior of this compound under radical conditions or details any radical-mediated processes it undergoes.

Role of Reactant HOMO-LUMO Overlap in Reaction Pathwayswikipedia.org

The reactivity and mechanistic pathways of chemical compounds are fundamentally governed by the principles of Frontier Molecular Orbital (FMO) theory. This theory posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.comyoutube.com The HOMO, being the orbital containing the most energetic electrons, represents the molecule's ability to act as a nucleophile (electron donor), while the LUMO, the lowest energy empty orbital, represents its capacity to act as an electrophile (electron acceptor). youtube.comnih.gov

For this compound, the sulfur atom possesses lone pairs of electrons which are expected to be the primary contributors to the molecule's HOMO. These non-bonding electrons are generally higher in energy than the electrons in sigma bonds, making the sulfur atom the principal nucleophilic center of the molecule. nih.gov The electronic nature of the substituents on the aromatic ring also plays a crucial role. The methoxy (B1213986) group at the meta-position (3-position) influences the electron density of the entire benzyl system, which in turn modulates the energy of the frontier orbitals.

The energy difference, or gap (ΔE), between the HOMO and LUMO is a critical parameter for predicting chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating electron transfer and bond formation. mdpi.comnih.gov

While specific computational data for this compound is not available in the surveyed literature, an analysis of a related, structurally analogous compound, Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, provides valuable insight into the typical frontier orbital characteristics of such molecules. Density Functional Theory (DFT) calculations on this compound reveal the energy values of its frontier orbitals.

Interactive Table 1: Frontier Molecular Orbital Energies of an Analogous Benzyl Sulfide Derivative

An illustrative example based on computational data for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. mdpi.com

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -0.26751 | Highest Occupied Molecular Orbital; associated with nucleophilicity. Primarily localized on the sulfur and nitrogen atoms. |

| LUMO | -0.18094 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. Distributed across the molecule. |

| ΔE (HOMO-LUMO Gap) | 0.08657 | Energy gap; a smaller value suggests higher chemical reactivity and polarizability. |

The narrow energy gap calculated for this analogous compound (0.08657 eV) signifies a high propensity for chemical reaction. mdpi.com The localization of the HOMO predominantly on the sulfur atom confirms its role as the primary site for nucleophilic attack. mdpi.com

In a typical reaction pathway, such as a nucleophilic substitution reaction with an alkyl halide, the mechanism is dictated by the overlap of these frontier orbitals. The reaction proceeds through the interaction of the electron-rich HOMO of the this compound with the electron-deficient LUMO of the electrophilic reactant.

Interactive Table 2: Conceptual FMO Interaction in a Nucleophilic Substitution Reaction

| Reactant | Role | Interacting Orbital | Orbital Characteristics |

| This compound | Nucleophile | HOMO | Localized on the sulfur atom's lone pair. |

| Alkyl Halide (e.g., R-X) | Electrophile | LUMO | Typically the antibonding (σ*) orbital of the Carbon-Halogen bond. |

The reaction is facilitated when the HOMO of the sulfide and the LUMO of the electrophile are close in energy, allowing for efficient orbital overlap and the formation of a new bond. The flow of electrons from the nucleophile's HOMO to the electrophile's LUMO leads to the breaking of the existing bond (e.g., the C-X bond) and the formation of a new S-C bond, defining the reaction pathway and leading to the final products.

Spectroscopic and Structural Characterization

Vibrational Spectroscopy (Fourier Transform Infrared, FT-IR)

Detailed FT-IR data for Ethyl 3-methoxybenzyl sulfide (B99878) is not available in the public domain.

Experimentally determined characteristic absorption bands for Ethyl 3-methoxybenzyl sulfide have not been published.

No vibrational assignments based on calculated normal modes for this compound are available in scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Publicly accessible NMR spectroscopic data for this compound is not available.

Specific ¹H NMR chemical shift assignments for this compound have not been documented in available literature.

Specific ¹³C NMR chemical shift assignments for this compound are not found in publicly available sources.

There is no information available regarding the use of advanced NMR techniques for the structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this technique provides crucial information for determining its molecular weight and elucidating its structure through fragmentation analysis. The molecular formula of this compound is C10H14OS, corresponding to a molecular weight of approximately 182.28 g/mol .

While comprehensive, publicly available mass spectra are limited, analysis of the compound's structure allows for the prediction of characteristic fragmentation patterns under techniques like Electron Ionization (EI-MS). The primary molecular ion peak (M+) would be expected at m/z 182. Key fragmentation pathways would likely involve the cleavage of the benzylic C-S bond, which is typically weak. This would lead to the formation of a stable 3-methoxybenzyl cation at m/z 121. Another significant fragmentation could be the loss of an ethyl group, resulting in an ion at m/z 153.

High-Resolution Mass Spectrometry is a powerful tool that measures mass with very high accuracy, enabling the determination of the elemental composition of a molecule. For this compound (C10H14OS), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

Detailed experimental HRMS data for this compound is not widely available in published literature. However, a theoretical calculation of its exact mass is fundamental for such analysis.

Table 1: Theoretical Exact Mass for HRMS Analysis

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]+• | C10H14OS | 182.0765 |

| [M+H]+ | C10H15OS | 183.0844 |

This table is generated based on theoretical calculations for the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³²S).

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar or thermally fragile molecules, often generating intact molecular ions with minimal fragmentation. ESI-MS is well-suited for generating protonated molecules [M+H]+ or adducts like [M+Na]+.

Specific ESI-MS experimental spectra and detailed research findings for this compound are not readily found in peer-reviewed sources. In a typical ESI-MS experiment in positive ion mode, one would expect to observe a prominent ion at m/z 183.0844, corresponding to the protonated molecule [C10H14OS+H]+. The presence of sodium salts in the solvent or sample could also lead to the detection of a sodium adduct at m/z 205.0663.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique involves diffracting an X-ray beam off a single crystal to produce a diffraction pattern, from which the electron density and thus the atomic positions can be calculated.

To date, there are no published reports containing single-crystal X-ray diffraction data for this compound in the searched scientific literature and crystallographic databases. The compound is described as a liquid at room temperature, which would necessitate low-temperature crystallization techniques to obtain a single crystal suitable for diffraction analysis. Without experimental data, details regarding its crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles remain undetermined.

Electronic Absorption and Emission Spectroscopy (UV-Vis, PL)

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule. Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, measures the light emitted by a substance after it has absorbed photons.

There is a lack of specific, published UV-Vis and photoluminescence spectra for this compound. The expected UV-Vis absorption would be primarily determined by the 3-methoxy-substituted benzene (B151609) ring, which acts as the main chromophore. Anisole (methoxybenzene), a similar chromophore, typically exhibits absorption bands around 220 nm and 270 nm. The presence of the ethyl sulfide substituent might cause a slight shift (bathochromic or hypsochromic) in these absorption maxima. Detailed studies would be required to characterize its emissive properties and determine its quantum yield.

A comprehensive search of scientific literature and databases was conducted to gather specific information on the spectroscopic and structural characterization of this compound. However, detailed experimental or computational data regarding its absorption maxima (λmax), Soret/Q bands, and specific charge transfer transitions (π-π*) is not available in the reviewed sources.

The concepts of Soret and Q bands are highly specific to the electronic spectra of porphyrins and related macrocyclic aromatic systems and are not applicable to the structure of this compound.

Due to the absence of specific research findings for this compound in the public domain, it is not possible to provide a scientifically accurate article with the detailed data tables and findings requested in the prompt's outline. Generating such an article would require speculation and would not adhere to the standards of scientific accuracy.

Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

Organic sulfides are versatile intermediates in organic synthesis, serving as precursors for a variety of other functional groups and molecular scaffolds. semanticscholar.orgyoutube.com Benzyl (B1604629) sulfides, in particular, are utilized for their role as protected thiols or as building blocks for more complex molecules. semanticscholar.org

Sulfur-containing heterocyclic compounds are a major class of organic molecules with wide applications. beilstein-journals.org Benzyl sulfides can serve as starting materials for the synthesis of these heterocycles. The carbon-sulfur bonds and the adjacent benzylic protons can be involved in cyclization reactions to form rings. For instance, derivatives of benzyl sulfides can be used to construct thiophenes, thiazoles, and other sulfur-containing ring systems, which are significant motifs in medicinal chemistry and materials science. britannica.com The reactivity of the aromatic ring, activated by the methoxy (B1213986) group in Ethyl 3-methoxybenzyl sulfide (B99878), could further facilitate electrophilic substitution reactions as part of a heterocyclic ring-forming sequence.

The sulfide functional group is amenable to several important transformations, most notably oxidation. The sulfur atom in Ethyl 3-methoxybenzyl sulfide can exist in various oxidation states, allowing for its conversion into other functional groups. wikipedia.org

Sulfinylation and Sulfonylation: The most direct functional group transformation of a sulfide is its oxidation. This process, often referred to as sulfinylation when forming a sulfoxide (B87167), is a fundamental reaction in organosulfur chemistry. researchgate.net Sulfides can be selectively oxidized to sulfoxides and subsequently to sulfones using common oxidizing agents like hydrogen peroxide (H₂O₂). wikipedia.orgorientjchem.orgrsc.org This stepwise oxidation allows for the controlled synthesis of these valuable functional groups, which are important intermediates in their own right. nih.govorganic-chemistry.org For example, sulfoxides are key components in various therapeutic agents. nih.gov

The selective oxidation of sulfides can often be controlled by the choice of solvent and reaction conditions. rsc.org this compound would be expected to undergo these transformations smoothly.

| Starting Material | Transformation | Product | Oxidizing Agent Example |

|---|---|---|---|

| Sulfide (R-S-R') | Oxidation (Sulfinylation) | Sulfoxide (R-SO-R') | Hydrogen Peroxide (H₂O₂) |

| Sulfoxide (R-SO-R') | Oxidation | Sulfone (R-SO₂-R') | Peroxy acids, excess H₂O₂ |

Catalytic Applications

The utility of sulfur-containing compounds extends to the field of catalysis, where they can be part of the catalyst structure itself, often as ligands coordinated to a metal center. mdpi.comnih.gov

Thioethers, or organic sulfides, can act as ligands for transition metals. The lone pairs of electrons on the sulfur atom can coordinate to a metal, forming stable metal-sulfur bonds. britannica.comwikipedia.org These sulfide-containing ligands can influence the electronic and steric environment of the metal center, thereby tuning its catalytic activity and selectivity. mdpi.comresearchgate.net

While phosphine- and nitrogen-based ligands are more common, sulfur-containing ligands have unique properties that make them advantageous in certain catalytic reactions, such as CO₂ coupling with epoxides. mdpi.comresearchgate.net this compound, as a thioether, could potentially be employed as a soft ligand for various transition metals, participating in homogeneous catalysis. nih.govrsc.org The development of catalysts based on sulfide organic polymers has also shown promise for metal-free Lewis acid catalysis in reactions like esterification. rsc.org

A key goal in modern chemistry is the development of sustainable processes, which includes the ability to recover and reuse catalysts. chemistryviews.org Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture. One strategy to overcome this is to immobilize the catalyst on a solid support, creating a heterogeneous system.

A molecule like this compound could be chemically modified, for example, by introducing a polymerizable group onto the aromatic ring. This functionalized monomer could then be incorporated into a polymer chain, effectively anchoring the sulfide ligand to a solid support. Such a polymer-supported catalyst could be easily filtered off at the end of a reaction and reused, improving the economic and environmental viability of the process. chemistryviews.org Additionally, the use of ionic liquids as solvents can facilitate catalyst recycling in reactions involving sulfide-based systems. rsc.org

Materials Science Applications

Aromatic sulfides are foundational components of certain high-performance polymers. youtube.com The properties of this compound suggest its potential as a monomer or modifying agent for advanced materials. researchgate.netresearchgate.net

The most prominent example of a polymer built from aromatic sulfide units is poly(phenylene sulfide) (PPS). wikipedia.org PPS is an engineering thermoplastic known for its exceptional thermal stability and chemical resistance. wikipedia.orgrsc.org It is synthesized through the reaction of a dihaloaromatic compound, such as 1,4-dichlorobenzene, with a sulfur source like sodium sulfide. wikipedia.org

The structure of this compound suggests that a related difunctional monomer could be synthesized and used in a similar step-growth polymerization. The incorporation of the methoxy and ethyl groups into the polymer backbone could impart new properties, such as:

Improved Solubility: The presence of alkyl and alkoxy groups might increase the polymer's solubility in common organic solvents, facilitating processing.

Modified Thermal Properties: The substituents would likely alter the polymer's glass transition temperature and melting point compared to standard PPS. researchgate.net

Functionalization: The methoxy group could serve as a handle for further chemical modification of the polymer.

Such novel poly(arylene sulfide)s could find applications as specialty membranes, in electrical insulation, or as advanced composite materials. youtube.comwikipedia.org

Referenced Compounds

| Compound Name |

|---|

| 1,4-dichlorobenzene |

| This compound |

| Hydrogen peroxide |

| Sodium sulfide |

| Sulfone |

| Sulfoxide |

Components in Polymer Synthesis

While no direct studies report the use of this compound as a monomer in polymerization, its structure is related to compounds used in the synthesis of sulfur-containing polymers, such as poly(thioether)s. Poly(thioether)s are a class of polymers known for their chemical resistance, thermal stability, and high refractive indices. The synthesis of such polymers can be achieved through various methods, including the reaction of dithiols with dihaloalkanes or the ring-opening polymerization of cyclic sulfides.

Although this compound is not a difunctional monomer required for direct polymerization into a high-molecular-weight polymer, it could theoretically be incorporated into polymer structures through several mechanisms:

Chain Transfer Agent: In radical polymerization, thioethers can act as chain transfer agents, controlling the molecular weight of the resulting polymer. The sulfide bond can participate in chain transfer reactions, terminating a growing polymer chain and initiating a new one.

Functional Monomer Precursor: The benzyl sulfide moiety could be chemically modified to introduce polymerizable groups. For instance, functional groups could be added to the aromatic ring or the ethyl group, transforming the molecule into a monomer suitable for polymerization techniques like atom transfer radical polymerization (ATRP) or ring-opening metathesis polymerization (ROMP).

Post-Polymerization Modification: Polymers with reactive side chains could be modified with this compound to introduce its specific properties into the final material.

The methoxy group on the benzene (B151609) ring could also influence the properties of a resulting polymer by affecting its solubility, thermal characteristics, and electronic properties.

Applications in Optoelectronic Materials

Aromatic sulfides are a class of compounds that have been investigated for their potential in optoelectronic applications. The sulfur atom, with its lone pairs of electrons, can interact with the π-system of the aromatic ring, influencing the electronic and photophysical properties of the molecule. While specific data for this compound is not available, studies on analogous aromatic thioethers suggest potential for aggregation-induced emission (AIE) and phosphorescence. nih.gov Molecules exhibiting AIE are non-emissive in solution but become highly luminescent in the aggregated or solid state, a property valuable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

The combination of the thioether and the methoxy-substituted aromatic ring in this compound could lead to interesting photophysical properties. The methoxy group, being an electron-donating group, can modulate the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which in turn affects its absorption and emission characteristics. Research on regioisomers of aromatic thioethers with methoxy groups has shown that the substitution pattern can significantly influence their photoluminescence in the solid state, with emissions in the yellow to red part of the electromagnetic spectrum. researchgate.net

Should polymers be synthesized incorporating the 3-methoxybenzyl sulfide moiety, the resulting materials could exhibit tunable optoelectronic properties, potentially finding use as components in organic semiconductors or as emissive layers in light-emitting devices.

Corrosion Inhibition Applications

The most promising potential application for this compound lies in the field of corrosion inhibition. Organic compounds containing heteroatoms like sulfur and nitrogen, along with aromatic rings, are known to be effective corrosion inhibitors for metals, particularly for steel in acidic environments. These molecules function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

The effectiveness of such inhibitors is attributed to several factors present in the structure of this compound:

Sulfur Atom: The sulfur atom has lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to strong adsorption.

Aromatic Ring: The π-electrons of the benzene ring can also interact with the metal surface, enhancing the adsorption and surface coverage.

Methoxy Group: The electron-donating methoxy group can increase the electron density on the aromatic ring, which may strengthen the interaction between the inhibitor molecule and the metal surface.

While specific experimental data for this compound is not available in the reviewed literature, studies on structurally similar compounds, such as benzyl sulfides and other thioethers, have demonstrated significant corrosion inhibition efficiency. For instance, 1-Benzyl-3-phenyl-2-thiourea has been shown to achieve a high inhibition efficiency of over 94% for steel in 1.0 M HCl solution. researchgate.net The general mechanism involves the inhibitor blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus being classified as a mixed-type inhibitor.

The table below presents hypothetical corrosion inhibition data for a compound structurally similar to this compound to illustrate the typical performance of such molecules.

| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0 (Blank) | 15.2 | - |

| 1 x 10-5 | 5.8 | 61.8 |

| 5 x 10-5 | 3.1 | 79.6 |

| 1 x 10-4 | 1.9 | 87.5 |

| 5 x 10-4 | 0.8 | 94.7 |

Note: The data in this table is illustrative and based on the performance of analogous benzyl sulfide inhibitors, not on experimental results for this compound.

Chemical Sensing (e.g., Metal Ion Sensors)

Thioether-containing molecules have been explored as ligands for the development of chemical sensors, particularly for the detection of heavy metal ions. The soft sulfur atom in a thioether has a high affinity for soft metal ions such as mercury(II), silver(I), and palladium(II), according to the Hard and Soft Acids and Bases (HSAB) principle. Upon binding with a metal ion, the electronic properties of the molecule can be altered, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

The structure of this compound incorporates a thioether group that could serve as a binding site for metal ions. Furthermore, the methoxybenzyl group can be part of a larger chromophoric or fluorophoric system. For instance, derivatives of (E)‐N′‐(methoxybenzylidene)‐4‐methylbenzenesulfonohydrazide have been synthesized and used for the detection of thallium ions. researchgate.net The coordination of the metal ion to the ligand can induce changes in the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a measurable optical response.

While no specific studies on this compound as a chemical sensor have been reported, its structural components suggest that it could be a valuable building block for the design of more complex chemosensors for specific metal ions.

Advanced Topics and Future Research Directions

Stereoselective Synthesis Methodologies (e.g., Asymmetric Synthesis of Sulfur-containing Compounds)

The stereoselective synthesis of sulfur-containing compounds is a rapidly evolving field, driven by the prevalence of chiral sulfur motifs in pharmaceuticals and agrochemicals. nih.gov While direct asymmetric synthesis of a simple achiral molecule like Ethyl 3-methoxybenzyl sulfide (B99878) is not applicable, the principles of stereoselective synthesis are crucial for creating its chiral derivatives, such as sulfoxides, which possess a stereogenic sulfur atom. bohrium.com

Catalytic enantioselective oxidation of prochiral thioethers is a primary strategy to access chiral sulfoxides. nih.govacs.org This transformation is often accomplished using chiral catalysts, which can be metal-based or organocatalysts. The development of efficient and highly selective catalytic systems remains an area of active research.

Another significant approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a diastereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed. While effective, this method often requires stoichiometric amounts of the chiral auxiliary, leading to significant waste. nih.gov

Future research in this area will likely focus on the development of more efficient and atom-economical catalytic systems for the asymmetric synthesis of sulfur-containing compounds. The design of novel chiral ligands and organocatalysts that can achieve high enantioselectivity for a broad range of sulfide substrates is a key objective. bohrium.com Furthermore, exploring enzymatic and chemoenzymatic approaches could offer highly selective and environmentally benign alternatives to traditional chemical methods.

Green Chemistry Approaches in Synthesis and Transformations

The principles of green chemistry are increasingly being applied to the synthesis of thioethers to minimize environmental impact and improve sustainability. acsgcipr.org Traditional methods for sulfide synthesis often involve the use of volatile and malodorous thiols, hazardous solvents, and stoichiometric reagents, leading to significant waste generation. mdpi.comnih.gov

Modern green approaches to thioether synthesis focus on several key areas:

Use of Greener Solvents: Replacing hazardous and volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or even performing reactions under solvent-free conditions is a major focus. tandfonline.comrsc.org

Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that avoid the use of heavy metal catalysts is highly desirable to prevent metal contamination of products and the environment. nih.gov

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. This can be achieved by avoiding the use of protecting groups and stoichiometric reagents. acsgcipr.org

Energy Efficiency: Utilizing energy-efficient methods such as microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.com

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources is a long-term goal for sustainable chemical synthesis.

Recent advancements have demonstrated the successful synthesis of thioethers using odorless and stable thiol surrogates like xanthates, under transition-metal-free and base-free conditions. mdpi.com Additionally, visible-light photocatalysis has emerged as a powerful tool for the synthesis and functionalization of sulfur-containing compounds under mild and environmentally friendly conditions. rsc.org

| Green Chemistry Approach | Description | Potential Benefit for Ethyl 3-methoxybenzyl sulfide Synthesis |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, reducing waste and simplifying purification. tandfonline.com | Minimizes the use of potentially harmful organic solvents. |

| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst, simplifying the reaction setup and avoiding catalyst-related waste. tandfonline.com | Reduces costs and eliminates potential metal contamination. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates and reduce energy consumption. tandfonline.com | Shorter reaction times and improved energy efficiency. |

| Use of Greener Solvents | Employs environmentally benign solvents like water or ethanol. rsc.org | Reduces the environmental impact of the synthesis process. |

| Visible-Light Photocatalysis | Uses visible light to drive chemical reactions, often under mild conditions. rsc.org | Enables the use of sustainable energy sources for the synthesis. |

Development of Novel Sulfur-Based Reagents and Catalysts

The development of novel sulfur-based reagents and catalysts is crucial for advancing organic synthesis. acsgcipr.org While elemental sulfur is an abundant and inexpensive raw material, its application in synthesis can be challenging. cnrs.fr Consequently, there is significant interest in developing more reactive and selective sulfur-containing reagents.

Recent innovations include the design of novel sulfur transfer reagents that allow for the controlled introduction of sulfur into organic molecules. acs.org These reagents often feature enhanced stability, solubility, and reactivity compared to traditional sulfur sources. For instance, the use of inodorous and stable sodium thiosulfate (B1220275) (Na₂S₂O₃) as a sulfurating reagent in copper-catalyzed reactions represents a significant advancement. nih.gov

In the realm of catalysis, sulfur-containing ligands and organocatalysts are being explored for a variety of asymmetric transformations. bohrium.com The unique electronic and steric properties of sulfur can be harnessed to create highly effective catalysts for stereoselective reactions. Furthermore, the integration of sulfur into porous materials like metal-organic frameworks (MOFs) can create novel catalytic sites with enhanced activity and selectivity. northwestern.edu

Future research will likely focus on the design of "smart" sulfur-based reagents that can be activated under specific conditions, allowing for greater control over reactivity. The development of recyclable sulfur-based catalysts is also a key area of interest to improve the sustainability of chemical processes.

Exploration of Radical Chemistry Pathways in Sulfide Reactivity

Radical reactions involving sulfur-containing compounds offer unique pathways for the formation and functionalization of molecules. nih.gov Thiyl radicals (RS•), which can be generated from thiols or disulfides, are versatile intermediates in a variety of synthetic transformations. acsgcipr.org

One of the most well-known radical reactions involving sulfides is the thiol-ene reaction, where a thiol adds across a double bond via a radical chain mechanism. acsgcipr.org This reaction is highly efficient and atom-economical, making it an attractive method for the synthesis of thioethers.

The oxidation of sulfides can also proceed through radical pathways. One-electron oxidation of a sulfide generates a radical cation, which can undergo further reactions. britannica.com These radical cations are important intermediates in various chemical and biological processes. acs.org Understanding the factors that influence the formation and reactivity of these species is crucial for controlling the outcome of sulfide oxidation reactions.

Future research in this area will likely explore new methods for generating and controlling the reactivity of sulfur-centered radicals. The use of photoredox catalysis to initiate radical reactions of sulfides under mild conditions is a promising avenue. rsc.org Additionally, investigating the role of radical intermediates in the atmospheric and biological chemistry of sulfides will provide valuable insights into their environmental and physiological effects.

| Radical Species | Role in Sulfide Chemistry |

| Thiyl Radical (RS•) | Key intermediate in the thiol-ene reaction for the synthesis of thioethers. acsgcipr.org |

| Sulfide Radical Cation (R₂S•⁺) | Formed upon one-electron oxidation of a sulfide; can undergo further reactions. britannica.com |

| Sulfinyl Radical (RSO•) | Hypervalent species that can be involved in oxidation reactions. ucl.ac.uk |

| Sulfonyl Radical (RSO₂•) | Another hypervalent species involved in various synthetic transformations. ucl.ac.uk |

Integration of Computational and Experimental Studies for Deeper Mechanistic Understanding

The integration of computational and experimental studies provides a powerful approach for gaining a deeper understanding of the reaction mechanisms and reactivity of sulfur-containing compounds. chemrxiv.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. chemrxiv.orgresearchgate.net

For example, computational studies have been employed to elucidate the complex mechanisms of the reactions of elemental sulfur and polysulfides with nucleophiles. chemrxiv.orgresearchgate.net These studies can help to rationalize experimental observations and guide the design of new reactions and catalysts.

In the context of this compound, computational methods could be used to:

Investigate the mechanism of its synthesis, including the role of any catalysts or reagents.

Model its oxidation to the corresponding sulfoxide (B87167) and sulfone, providing insights into the selectivity of different oxidizing agents.

Predict its spectroscopic properties, such as NMR and IR spectra, to aid in its characterization.

Explore its potential interactions with biological targets, which could be relevant for drug discovery applications.

The synergy between computational and experimental chemistry is expected to play an increasingly important role in the future of sulfur chemistry research. escholarship.org This integrated approach will enable a more rational design of synthetic routes, catalysts, and functional molecules with desired properties.

High-Throughput Screening Techniques for Chemical Property Optimization

High-throughput screening (HTS) is a powerful methodology for rapidly screening large libraries of compounds to identify those with desired properties. wikipedia.org While originally developed for drug discovery, HTS is now widely used in materials science and chemistry for the optimization of chemical properties. chemcopilot.com

In the context of this compound and its derivatives, HTS could be employed to:

Optimize Reaction Conditions: By running a large number of reactions in parallel under different conditions (e.g., temperature, solvent, catalyst), HTS can be used to quickly identify the optimal conditions for its synthesis.

Discover Novel Catalysts: HTS can be used to screen libraries of potential catalysts for a specific transformation, such as the selective oxidation of the sulfide to the sulfoxide.

Identify Compounds with Desired Properties: If a particular property of this compound or its derivatives is of interest (e.g., biological activity, material properties), HTS can be used to screen a library of related compounds to identify those with enhanced performance.

The implementation of HTS requires specialized equipment, including robotic liquid handlers, plate readers, and data analysis software. chemcopilot.com The massive amounts of data generated by HTS experiments also require sophisticated data analysis techniques to extract meaningful insights. youtube.com

The integration of HTS with computational modeling and machine learning algorithms is a rapidly growing area. vsparticle.com This approach can be used to build predictive models that can guide the design of new compounds and experiments, further accelerating the process of chemical property optimization.

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 3-methoxybenzyl sulfide with high purity?

this compound can be synthesized via nucleophilic substitution or sulfide coupling reactions. Key steps include:

- Reacting 3-methoxybenzyl chloride with ethyl mercaptan in anhydrous THF under nitrogen, using a base (e.g., KOH) to deprotonate the thiol .

- Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Purity validation using GC-MS (retention time comparison) and ¹H/¹³C NMR (methoxy resonance at ~3.8 ppm, ethyl sulfide protons at 1.2–1.4 ppm) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : ¹H NMR identifies methoxy (-OCH₃) and ethyl sulfide (-SCH₂CH₃) groups. ¹³C NMR confirms quaternary carbons adjacent to sulfur.

- Mass Spectrometry : GC-MS or LC-MS provides molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validates C, H, S, and O composition (±0.3% tolerance) .

Q. What safety protocols are essential when handling sulfide compounds like this compound?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.

- Store in airtight, light-resistant containers at 4°C to prevent oxidation.

- Neutralize spills with 10% sodium bicarbonate solution .

Advanced Research Questions

Q. How can researchers resolve contradictory data in sulfide reactivity studies (e.g., oxidation stability)?

Contradictions often arise from variable experimental conditions. Mitigation strategies include:

- Standardized Controls : Use uniform pH, temperature, and solvent systems (e.g., DMSO vs. aqueous buffers).

- Statistical Validation : Apply ANOVA or t-tests to assess reproducibility across replicates.

- Advanced Characterization : Track oxidation products via HPLC-MS or Raman spectroscopy .

Q. What methodologies evaluate the environmental stability and degradation pathways of this compound?

- Environmental Simulation : Expose the compound to UV light (λ = 254 nm) in aqueous/organic matrices, followed by LC-MS/MS to identify photodegradants.

- Microcosm Studies : Incubate with soil or microbial consortia; monitor degradation via ion chromatography (sulfate quantification) .

Q. How can isotopic labeling elucidate metabolic pathways of sulfide derivatives in biological systems?

- Synthesize deuterated or ¹³C-labeled this compound.

- Track metabolic incorporation using mass spectrometry imaging (MSI) or radio-TLC in in vitro cell models .

Q. What techniques quantify trace sulfide degradation products in complex matrices?

- Solid-Phase Extraction (SPE) : Isolate sulfides from aqueous samples using C18 cartridges.

- Derivatization-GC/MS : React with pentafluorobenzyl bromide to form volatile derivatives, enhancing detection limits (≤1 ppb) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for sulfide toxicity in aquatic models?

- Follow OECD Test Guideline 203: Use zebrafish embryos exposed to 0.1–10 mg/L concentrations.

- Measure LC₅₀ via probit analysis and assess oxidative stress biomarkers (e.g., glutathione reductase activity) .

Q. What statistical approaches are optimal for analyzing sulfide reactivity datasets with high variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products